1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one
CAS No.: 88283-33-4
Cat. No.: VC17275389
Molecular Formula: C12H9ClN2O
Molecular Weight: 232.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88283-33-4 |
|---|---|
| Molecular Formula | C12H9ClN2O |
| Molecular Weight | 232.66 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-2-pyrazin-2-ylethanone |
| Standard InChI | InChI=1S/C12H9ClN2O/c13-10-3-1-2-9(6-10)12(16)7-11-8-14-4-5-15-11/h1-6,8H,7H2 |
| Standard InChI Key | SFLHLKQAGJFAIL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(=O)CC2=NC=CN=C2 |
Introduction
1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. It features a chlorophenyl group and a pyrazine moiety, both known for their roles in various pharmacological applications. The molecular formula of this compound is C11H10ClN2O, with a molecular weight of approximately 224.66 g/mol.
Synthesis Methods
The synthesis of 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one typically involves the reaction of chlorophenyl derivatives with pyrazine under specific conditions. The reaction conditions, including temperature, solvent choice, and reaction time, play crucial roles in determining the yield and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
Research has indicated that 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one exhibits significant biological activities, including antimicrobial and anticancer properties. Studies suggest that its mechanism of action may involve interactions with specific molecular targets, such as receptor binding and enzyme inhibition. These interactions can modulate critical biological pathways, highlighting its potential as a candidate for further pharmacological investigation.
Potential Applications
This compound has potential applications in developing inhibitors for various biological targets, particularly those related to cancer and infectious diseases. Interaction studies have been conducted to evaluate the binding affinities and dynamics of 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one with various biological targets. Techniques such as surface plasmon resonance and fluorescence resonance energy transfer are commonly employed to assess these interactions.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(3-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one. A comparison highlighting their unique features is provided in the table below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one | Similar to the target compound but with a different halogen substituent position, potentially leading to distinct biological activity. | Different halogen substituent may alter biological activity. |
| 2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one | Contains a piperazine ring, which enhances solubility and bioavailability. | Incorporation of a piperazine ring improves pharmacokinetic properties. |
| 5-(3,5-Difluoropyridin-4-yl)-6-pyridin-3-ylpyrazin-2-amine | Incorporates pyridine rings, affecting electronic properties and reactivity. | Presence of pyridine rings influences chemical reactivity and biological activity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume